Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a biochemical compound used primarily in proteomics research. It has the molecular formula C15H19NO7 and a molecular weight of 325.32 . This compound is known for its unique structure, which includes a benzo[1,3]dioxole group, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The reaction conditions often require the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as catalysts, with cesium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, such as anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine exerts its effects involves its interaction with specific molecular targets. The benzo[1,3]dioxole group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)alanine
- Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)glycine
Uniqueness
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is unique due to its specific structural configuration, which includes a benzo[1,3]dioxole group attached to the serine molecule. This configuration imparts distinct chemical properties and reactivity, making it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-11(13(18)19)12(17)8-4-5-9-10(6-8)22-7-21-9/h4-6,11-12,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJOBNEPFXROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC2=C(C=C1)OCO2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.